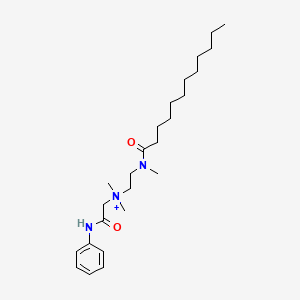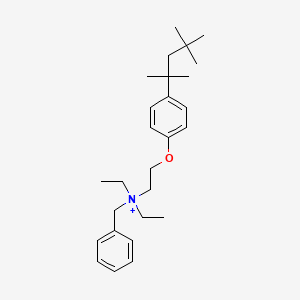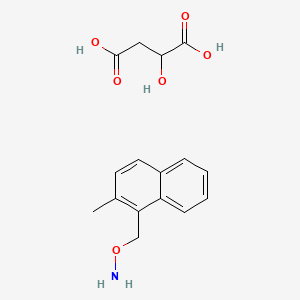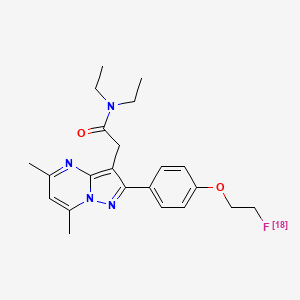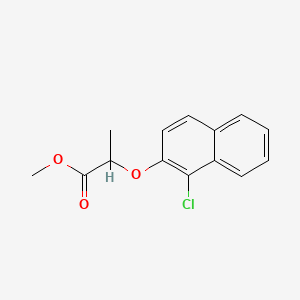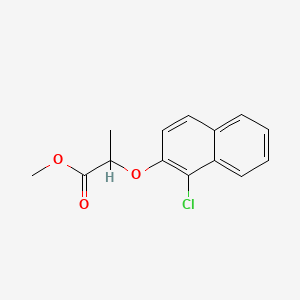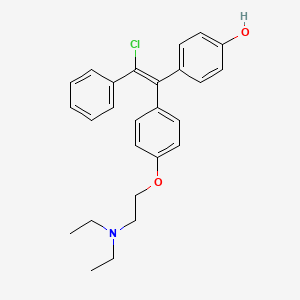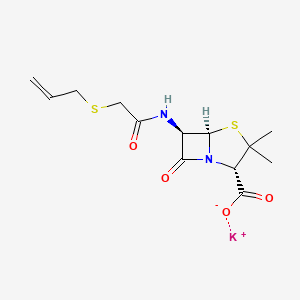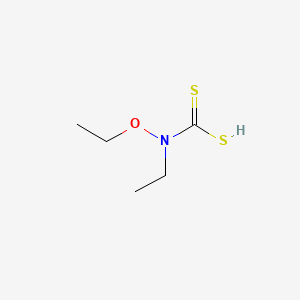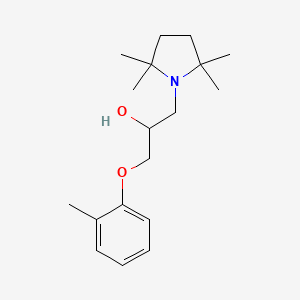
Lotucaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lotucaine is a chemical compound with the molecular formula C18H29NO2 . It is known for its local anesthetic properties and is used in various medical and dental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lotucaine can be synthesized through a multi-step process involving the reaction of 2,2,5,5-tetramethyl-1-pyrrolidineethanol with 2-methylphenoxy methyl chloride. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the product meets pharmaceutical-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions: Lotucaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Lotucaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of local anesthetics and their mechanisms.
Biology: Investigated for its effects on nerve cells and its potential use in neurobiology research.
Medicine: Employed as a local anesthetic in dental and minor surgical procedures.
Industry: Utilized in the formulation of topical anesthetic creams and gels
Wirkmechanismus
Lotucaine exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the initiation and conduction of nerve impulses. This action results in the numbing of the targeted area, providing local anesthesia. The molecular targets of this compound include voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons .
Vergleich Mit ähnlichen Verbindungen
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Bupivacaine: Known for its prolonged anesthetic effects and used in epidural anesthesia
Uniqueness of Lotucaine: this compound is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its tetramethylated cyclic amine structure allows for effective membrane stabilization and nerve signal inhibition, making it a valuable compound in both medical and research settings .
Eigenschaften
CAS-Nummer |
48187-15-1 |
|---|---|
Molekularformel |
C18H29NO2 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5/h6-9,15,20H,10-13H2,1-5H3 |
InChI-Schlüssel |
ALJMIOMYHUNJQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |
Verwandte CAS-Nummern |
23875-59-4 (mono-hydrochloride) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


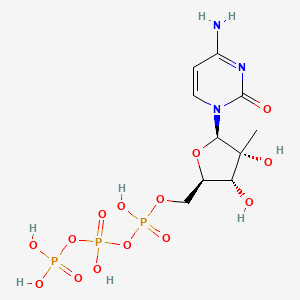
![(1S,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858479.png)


